molecular formula C9H10N2O3S2 B13749030 2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid CAS No. 29490-03-7

2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid

Katalognummer: B13749030
CAS-Nummer: 29490-03-7
Molekulargewicht: 258.3 g/mol
InChI-Schlüssel: BLKZOCKYCALVQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid typically involves the reaction of benzimidazole derivatives with methylthio reagents under controlled conditions. One common method involves the use of thiourea and benzimidazole in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The sulphonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulphonic acid group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylthio-1H-benzimidazole: Lacks the sulphonic acid group, resulting in different solubility and reactivity.

    1H-Benzimidazole-5-sulphonic acid: Lacks the methylthio group, affecting its redox properties.

    2-(Methylthio)benzimidazole: Similar structure but without the sulphonic acid group.

Uniqueness

2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid is unique due to the presence of both the methylthio and sulphonic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

29490-03-7

Molekularformel

C9H10N2O3S2

Molekulargewicht

258.3 g/mol

IUPAC-Name

2-(methylsulfanylmethyl)-3H-benzimidazole-5-sulfonic acid

InChI

InChI=1S/C9H10N2O3S2/c1-15-5-9-10-7-3-2-6(16(12,13)14)4-8(7)11-9/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14)

InChI-Schlüssel

BLKZOCKYCALVQP-UHFFFAOYSA-N

Kanonische SMILES

CSCC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.